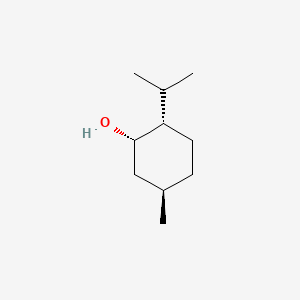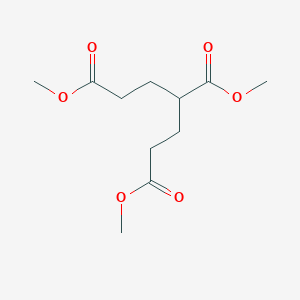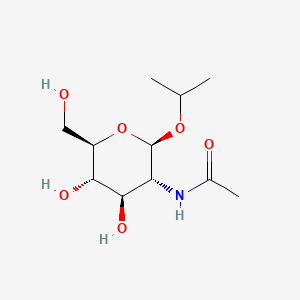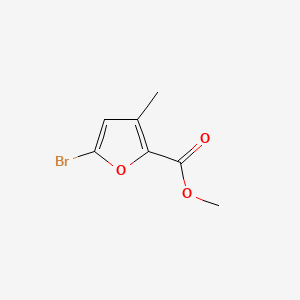![molecular formula C15H12N2O5 B1595847 4-[(4-羧基苯基)氨基甲酰氨基]苯甲酸 CAS No. 1234-27-1](/img/structure/B1595847.png)
4-[(4-羧基苯基)氨基甲酰氨基]苯甲酸
描述
4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is a useful research compound. Its molecular formula is C15H12N2O5 and its molecular weight is 300.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
材料科学:电致变色材料合成
该化合物已被确定为电致变色材料 (ECM) 合成中的电子受体 。 ECM 在智能窗户、电子纸和储能设备中具有应用。在电刺激下改变颜色的能力使 ECM 成为显示技术和节能涂层的有价值材料。
环境科学:CO2 吸附
相关化合物,4,4′,4″-s-三嗪-2,4,6-三基-三苯甲酸,已用于形成金属有机框架 (MOF),以用于潜在的 CO2 吸附 。该应用对于环境控制和旨在减少温室气体排放的技术开发至关重要。
分析化学:铃木-宫浦交叉偶联试剂
在分析化学中,该化合物的衍生物,如4-羧基苯基硼酸,被用作铃木-宫浦交叉偶联反应的试剂 。这些反应在合成复杂的有机分子(包括药物和聚合物)中至关重要。
生物化学:酶动力学拆分
该化合物的衍生物用于酶动力学拆分过程。例如,对氨基甲酰基衍生物起作用的氨基甲酰基转移酶,在生产光学纯氨基酸方面至关重要,氨基酸是各种生物化学应用中必不可少的组成部分 。
药理学:药物开发
在药理学中,苯甲酸衍生物属于药物类别,包括酶抑制剂和具有潜在治疗应用的化合物。它们的结构特性允许与生物靶标相互作用,有助于开发新药 。
有机化学:酰氯和酯的合成
羧酸,包括所讨论化合物的衍生物,通过亲核酰基取代反应转化为酰氯和酯。这些反应是有机合成的基础,为各种有机产物的合成提供了途径 。
工业过程:放射性废物管理中的分离
在工业过程中,特别是在高放废物管理中,该化合物的衍生物已被用于促进锕系元素和贵金属的分离,从而提高了废物处理的效率和安全性 。
生化分析
Biochemical Properties
4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding interaction often involves the formation of covalent bonds, which result in the inactivation of the enzyme. Additionally, it can induce changes in gene expression by interacting with transcription factors.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate physiological processes effectively . At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes.
Metabolic Pathways
4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound within specific tissues can influence its biological activity.
Subcellular Localization
The subcellular localization of 4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
4-[(4-carboxyphenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-13(19)9-1-5-11(6-2-9)16-15(22)17-12-7-3-10(4-8-12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBPNIAQWUCTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310780 | |
| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234-27-1 | |
| Record name | NSC231663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(Carbonyldiazanediyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)







